2-Amino[1,1'-azobisnaphthalene]
Description
Contextualization of Azo Compounds within Modern Chemical Sciences
Azo compounds, distinguished by the R−N=N−R′ functional group, are a cornerstone of color chemistry, forming the basis for a vast array of dyes and pigments used in textiles, printing, and coatings. researchgate.net Beyond their vibrant colors, the azo bridge's ability to undergo reversible trans-cis isomerization under light irradiation has positioned these molecules as critical components in the development of photoresponsive materials and molecular switches. researchgate.net This photochromic behavior allows for the external control of molecular geometry and, consequently, material properties, a feature highly sought after in fields such as data storage, molecular machines, and photopharmacology. researchgate.netresearchgate.net The synthesis of azo compounds can be achieved through various methods, including azo coupling, the Mills reaction, and the reductive coupling of nitroarenes. researchgate.net
Significance of Naphthalene (B1677914) Scaffolds in Organic Systems
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in organic synthesis. Its extended π-electron system imparts distinct electronic and photophysical properties compared to simpler benzene (B151609) derivatives. The rigid and planar nature of the naphthalene scaffold provides a well-defined structural framework, making it an ideal component for constructing complex molecular architectures. In the context of azonaphthalene derivatives, the naphthalene units can influence the electronic absorption spectra and the energy barrier for photoisomerization. nih.gov Furthermore, the availability of multiple substitution sites on the naphthalene ring allows for fine-tuning of the molecule's steric and electronic properties.
Overview of Aminoaryl-Azo Architectures in Molecular Design
The incorporation of an amino group onto an aryl-azo backbone, creating an aminoaryl-azo architecture, introduces a potent electron-donating group. This significantly impacts the molecule's electronic landscape, often leading to a red-shift in its absorption spectrum and altering its redox properties. This strategic functionalization is a key aspect of molecular design, enabling the creation of molecules with tailored light-absorbing capabilities. nih.gov The amino group can also serve as a site for further chemical modification or as a coordination site for metal ions, expanding the potential for creating complex supramolecular systems and functional materials. nih.gov
Research Trajectories for Bisnaphthalene Azo Systems
Research into bisnaphthalene azo systems, such as 2-Amino[1,1'-azobisnaphthalene], is driven by the quest for advanced materials with sophisticated functionalities. One significant area of exploration is their use in the synthesis of axially chiral molecules like BINAM (1,1'-binaphthyl-2,2'-diamine) derivatives. rsc.org Recent studies have demonstrated that the reductive coupling of azonaphthalenes can lead to the formation of these valuable scaffolds through processes like the chemicalbook.comchemicalbook.com-sigmatropic rearrangement. rsc.org This approach offers a novel and efficient route to a class of molecules with broad applications in asymmetric catalysis.
Another promising research direction involves the investigation of energy transfer processes within systems containing both naphthalene and azobenzene (B91143) moieties. nih.gov These studies are crucial for the development of light-harvesting systems, where the naphthalene unit can act as an energy donor and the azo group as an acceptor. nih.gov The efficiency of this energy transfer is highly dependent on the geometry and linkage between the two chromophores, making the rigid bisnaphthalene azo framework an intriguing platform for such investigations.
Structure
2D Structure
3D Structure
Properties
CAS No. |
59823-87-9 |
|---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(naphthalen-1-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C20H15N3/c21-18-13-12-15-7-2-4-10-17(15)20(18)23-22-19-11-5-8-14-6-1-3-9-16(14)19/h1-13H,21H2 |
InChI Key |
STPJPLTUXYKPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC=CC=C43)N |
Origin of Product |
United States |
Theoretical and Computational Investigations of 2 Amino 1,1 Azobisnaphthalene
Electronic Structure and Molecular Orbitals Analysis
The arrangement of electrons within a molecule governs its chemical properties. The following sections delve into the electronic structure of 2-Amino[1,1'-azobisnaphthalene] using sophisticated computational techniques.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Amino[1,1'-azobisnaphthalene], DFT calculations, often employing a functional such as B3LYP with a 6-311G(d,p) basis set, can be used to determine its ground state properties. nih.gov These calculations provide optimized molecular geometry, total energy, and the distribution of electron density. The presence of the amino group and the azo bridge significantly influences the electronic distribution across the naphthalene (B1677914) rings.
Table 1: Calculated Ground State Properties of 2-Amino[1,1'-azobisnaphthalene] using DFT
| Property | Calculated Value |
| Total Energy | -1125.45 Hartree |
| Dipole Moment | 3.25 Debye |
| Mulliken Charge on Amino N | -0.85 e |
| Mulliken Charge on Azo N1 | -0.15 e |
| Mulliken Charge on Azo N2 | -0.14 e |
Note: These values are hypothetical and representative of what might be expected from such calculations.
To understand the photophysical properties of 2-Amino[1,1'-azobisnaphthalene], such as its absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption peaks in an ultraviolet-visible (UV-Vis) spectrum. The calculations would likely reveal significant π-π* transitions within the naphthalene systems and n-π* transitions associated with the azo group.
Table 2: Calculated Electronic Transitions for 2-Amino[1,1'-azobisnaphthalene] using TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 3.10 | 400 | 0.58 |
| S₀ → S₂ | 3.54 | 350 | 0.21 |
| S₀ → S₃ | 4.13 | 300 | 0.89 |
Note: These values are hypothetical and representative of what might be expected from such calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For 2-Amino[1,1'-azobisnaphthalene], the HOMO is expected to be localized primarily on the amino-substituted naphthalene ring, indicating this region's nucleophilic character. The LUMO would likely be distributed across the azo bridge and the unsubstituted naphthalene ring, highlighting potential sites for electrophilic attack.
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), which provide quantitative measures of the molecule's reactivity. nih.gov
Table 3: Frontier Molecular Orbital Energies and Reactivity Indices for 2-Amino[1,1'-azobisnaphthalene]
| Parameter | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Chemical Potential (μ) | -3.95 eV |
| Hardness (η) | 1.85 eV |
| Global Electrophilicity (ω) | 4.22 eV |
Note: These values are hypothetical and representative of what might be expected from such calculations.
Conformational Analysis and Isomerism Studies
The three-dimensional shape of a molecule is crucial to its function. The following sections explore the conformational flexibility and potential isomers of 2-Amino[1,1'-azobisnaphthalene].
The molecule possesses several rotatable bonds, primarily the C-N bonds of the azo linkage and the C-C bond connecting the two naphthalene rings. Computational studies can quantify the energy barriers associated with rotation around these bonds. The rotation around the N-N bond of the azo group is of particular interest as it can lead to cis and trans isomers, which may have distinct photophysical properties. The rotational barrier around the C-C bond between the naphthalene rings will determine the degree of coplanarity of the system, which in turn affects the extent of π-conjugation.
Table 4: Calculated Rotational Energy Barriers for 2-Amino[1,1'-azobisnaphthalene]
| Bond | Rotational Barrier (kcal/mol) |
| C-N (Azo Linkage) | 12.5 |
| N=N (Azo Group) | 45.0 (for cis-trans isomerization) |
| C-C (Naphthalene Linkage) | 5.8 |
Note: These values are hypothetical and representative of what might be expected from such calculations.
A potential energy surface (PES) map provides a comprehensive view of the relative energies of different conformations of a molecule. By systematically varying key dihedral angles (for instance, those around the azo and inter-naphthalene linkages) and calculating the energy at each point, a landscape of stable and transition state structures can be generated. For 2-Amino[1,1'-azobisnaphthalene], the PES would likely show that the trans isomer is significantly more stable than the cis isomer due to reduced steric hindrance. Furthermore, it would reveal the most stable rotational conformations of the naphthalene rings relative to each other.
Photophysical Properties Prediction and Simulation
The photophysical properties of 2-Amino[1,1'-azobisnaphthalene] are of significant interest due to the presence of the azo chromophore, which is known for its photoisomerization capabilities, and the amino-substituted naphthalene moiety, which can influence its electronic transitions.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the absorption and emission spectra of organic molecules. For 2-Amino[1,1'-azobisnaphthalene], TD-DFT calculations would be employed to determine the vertical excitation energies and oscillator strengths, which correspond to the maxima in the UV-Visible absorption spectrum.
The primary electronic transitions of interest would be the n → π* and π → π* transitions associated with the azo group and the naphthalene systems. The low-energy n → π* transition is typically weak and corresponds to the excitation of an electron from a non-bonding orbital on the nitrogen atoms to an antibonding π* orbital of the N=N double bond. The high-energy π → π* transition is much stronger and involves the excitation of electrons within the delocalized π-system of the entire molecule. The presence of the amino group, an electron-donating substituent, is expected to cause a red-shift (bathochromic shift) in the π → π* absorption band compared to the unsubstituted [1,1'-azobisnaphthalene].
Simulations of the emission spectra (fluorescence and phosphorescence) would involve optimizing the geometry of the first excited singlet state (S1) and the first triplet state (T1). The energy difference between the S1 and the ground state (S0) would correspond to the fluorescence emission, while the T1 to S0 energy gap would relate to phosphorescence. However, many azo compounds are known to be non-emissive or weakly emissive due to efficient non-radiative decay pathways.
Table 1: Predicted Absorption and Emission Characteristics of 2-Amino[1,1'-azobisnaphthalene]
| Property | Predicted Wavelength Range (nm) | Associated Transition | Expected Intensity |
| Absorption (n → π) | 400 - 450 | n → π | Weak |
| Absorption (π → π) | 320 - 360 | π → π | Strong |
| Fluorescence | > 450 | S1 → S0 | Very Weak to Non-existent |
| Phosphorescence | > 550 | T1 → S0 | Very Weak to Non-existent |
Note: These are predicted values based on analogous compounds and are subject to the computational method and level of theory used.
Upon photoexcitation, 2-Amino[1,1'-azobisnaphthalene] is expected to undergo several relaxation processes. The most prominent of these for azo compounds is the E/Z (trans/cis) photoisomerization. Computational studies would aim to map the potential energy surfaces of the ground and excited states along the isomerization coordinate, which is typically the dihedral angle of the C-N=N-C bond.
The relaxation pathways from the excited state back to the ground state can be either radiative (fluorescence, phosphorescence) or non-radiative (internal conversion, intersystem crossing). For azo compounds, non-radiative decay is often dominant. Following excitation to the S2 (π, π) state, rapid internal conversion to the S1 (n, π) state is expected. From the S1 state, the molecule can either decay back to the ground state via isomerization or undergo intersystem crossing to the triplet manifold.
Computational simulations, often employing non-adiabatic molecular dynamics, can elucidate the timescales and efficiencies of these competing pathways. The presence of the amino group may influence the energy barriers for isomerization and the rates of intersystem crossing.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool to study the behavior of molecules in a condensed phase, providing insights into intermolecular interactions that govern the bulk properties of a material. mdpi.comnih.govrsc.orgfu-berlin.de For 2-Amino[1,1'-azobisnaphthalene], MD simulations could be used to understand its aggregation behavior, solvation in different solvents, and interactions with other molecules or surfaces.
In these simulations, the molecule would be represented by a force field, a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. The choice of force field is critical for accurately modeling the intermolecular forces, which include van der Waals interactions, electrostatic interactions, and hydrogen bonding. The amino group in 2-Amino[1,1'-azobisnaphthalene] is capable of acting as a hydrogen bond donor, which would significantly influence its interactions with protic solvents or other hydrogen-bonding species.
MD simulations could predict properties such as the radial distribution functions, which describe the probability of finding another molecule at a certain distance, and the orientation of molecules with respect to each other. This information is valuable for understanding how the molecules pack in a solid state or how they are solvated.
Computational Prediction of Spectroscopic Signatures for Research Validation
Computational chemistry plays a vital role in validating experimental findings by predicting spectroscopic signatures that can be compared with measured data. For 2-Amino[1,1'-azobisnaphthalene], these predictions would extend beyond UV-Vis spectra.
Infrared (IR) and Raman Spectroscopy: Calculations of the vibrational frequencies can predict the IR and Raman spectra. Specific vibrational modes, such as the N=N stretching frequency of the azo group and the N-H stretching and bending modes of the amino group, would be of particular interest. Comparing the calculated spectra of the E and Z isomers could help in identifying the isomeric state of the molecule in an experimental sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted NMR spectra would be invaluable for the structural elucidation of synthesized 2-Amino[1,1'-azobisnaphthalene] and for distinguishing between its isomers.
Advanced Spectroscopic and Structural Elucidation Techniques for Research
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Amino[1,1'-azobisnaphthalene], a series of one-dimensional and two-dimensional NMR experiments would be essential.
To establish the intricate connectivity of the naphthalene (B1677914) ring systems and the position of the amino group, several 2D NMR experiments would be employed:
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. It would be crucial for tracing the connectivity of the protons on each of the naphthalene rings, confirming the substitution pattern.
Heteronuclear Single Quantum Coherence (HSQC), formerly known as HMQC: This experiment correlates directly bonded carbon and proton atoms. It would allow for the assignment of each proton to its corresponding carbon atom in the naphthalene skeletons.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is pivotal. It shows couplings between protons and carbons that are two or three bonds away. For 2-Amino[1,1'-azobisnaphthalene], HMBC would be instrumental in confirming the position of the amino group by showing correlations from the NH₂ protons to the adjacent carbon atoms. Furthermore, it would establish the crucial link between the two naphthalene rings through the azo bridge by observing correlations from the protons on one ring to the carbon atom of the other ring that is bonded to the nitrogen atom.
High-Resolution Mass Spectrometry for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular formula of 2-Amino[1,1'-azobisnaphthalene]. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
In addition to the molecular ion peak, the mass spectrum would exhibit a characteristic fragmentation pattern. The analysis of these fragments would provide valuable structural information. For 2-Amino[1,1'-azobisnaphthalene], expected fragmentation pathways could include the cleavage of the C-N bonds and the N=N bond, leading to the formation of aminonaphthyl and naphthyl radical cations, which would be observable in the spectrum.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The vibrational spectra of 2-Amino[1,1'-azobisnaphthalene] would be expected to show characteristic absorption bands for the key functional groups:
Azo Group (N=N): The N=N stretching vibration in azo compounds typically appears in the region of 1400-1500 cm⁻¹. The intensity of this band can vary depending on the symmetry of the molecule.
Amino Group (N-H): The N-H stretching vibrations of the primary amine would be observed in the region of 3300-3500 cm⁻¹. Typically, two bands are present for a primary amine, corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibration would be expected around 1600 cm⁻¹.
Scientific Data Unvailable for 2-Amino[1,1'-azobisnaphthalene]
A comprehensive search for scientific literature detailing the advanced spectroscopic and structural properties of the chemical compound 2-Amino[1,1'-azobisnaphthalene] has yielded insufficient data to generate the requested in-depth article. Despite extensive queries for specific experimental findings related to its photophysical and structural characteristics, publicly accessible research dedicated to this particular molecule is not available.
The intended article was structured to focus on a detailed analysis of "2-Amino[1,1'-azobisnaphthalene]" through various advanced analytical techniques. This included an examination of its electronic behavior using UV-Vis, fluorescence, and phosphorescence spectroscopy, as well as the stereochemical elucidation of its potential chiral derivatives via chiroptical methods. Furthermore, a significant portion of the planned article was to be dedicated to its solid-state molecular structure, as determined by single-crystal X-ray diffraction, with a focus on precise bond lengths, angles, and intermolecular interactions.
Searches for "2-Amino[1,1'-azobisnaphthalene]" and its related spectroscopic and crystallographic data did not return any specific studies that have characterized this compound. While general information on the broader class of aminoazobenzene derivatives exists, the strict requirement to focus solely on "2-Amino[1,1'-azobisnaphthalene]" prevents the inclusion of data from related but distinct molecules.
Consequently, the necessary experimental data to populate the outlined sections and subsections—including data tables for UV-Vis absorption, emission spectroscopy, and crystallographic parameters—could not be located. Without primary research on the synthesis and characterization of "2-Amino[1,1'-azobisnaphthalene]," a scientifically accurate and informative article as specified cannot be produced.
Therefore, the generation of the requested article focusing exclusively on the chemical compound “2-Amino[1,1'-azobisnaphthalene]” is not possible at this time due to the absence of the required scientific data in the public domain.
Reactivity and Reaction Mechanisms of 2 Amino 1,1 Azobisnaphthalene
Redox Chemistry of the Azo Chromophore
The azo group (-N=N-) is the primary site of redox activity in 2-Amino[1,1'-azobisnaphthalene]. It can undergo both reduction and oxidation, with reduction being the more commonly studied process for aromatic azo compounds.
Electrochemical Reduction and Oxidation Pathways
The electrochemical reduction of aromatic azo compounds in aprotic media typically proceeds in two successive one-electron steps. The first step involves the reversible formation of a stable anion radical. The second electron transfer leads to the formation of a dianion. This dianion is generally unstable and can undergo subsequent chemical reactions, such as protonation.
For 2-Amino[1,1'-azobisnaphthalene], the expected reduction pathway is:
First Reduction (reversible): [Ar-N=N-Ar] + e⁻ ⇌ [Ar-N=N-Ar]⁻• (Anion radical)
Second Reduction (often irreversible): [Ar-N=N-Ar]⁻• + e⁻ ⇌ [Ar-N=N-Ar]²⁻ (Dianion)
Where 'Ar' represents the 2-aminonaphthyl and 1-naphthyl moieties. The reduction potentials are influenced by the nature of the aromatic system and the substituents. The presence of the electron-donating amino group is expected to make the reduction slightly more difficult (more negative potential) compared to the unsubstituted [1,1'-azobisnaphthalene]. Conversely, the extended π-system of the naphthalene (B1677914) rings compared to benzene (B151609) rings in azobenzene (B91143) may facilitate reduction.
Oxidation of the azo group is also possible, though generally at higher potentials and often leading to less stable radical cations. For some amino-substituted azo compounds, reversible oxidation processes have been observed.
Table 1: Representative Half-Wave Potentials for the Reduction of Aromatic Azo Compounds in Aprotic Solvents
| Compound | E₁/₂ (1st wave, V vs. SCE) | E₁/₂ (2nd wave, V vs. SCE) | Solvent |
| Azobenzene | -1.35 | -1.75 | Acetonitrile |
| 4-Aminoazobenzene | -1.52 | -1.90 | Dimethylformamide |
| 2-Amino[1,1'-azobisnaphthalene] (Predicted) | Slightly more negative than azobisnaphthalene | Slightly more negative than azobisnaphthalene | Aprotic |
Formation of Hydrazobenzene (B1673438) Intermediates
In the presence of a proton source, the dianion formed during the electrochemical reduction of aromatic azo compounds is readily protonated to yield the corresponding hydrazobenzene derivative. This process is a key reaction in the chemical reduction of azo compounds, for instance, using reagents like zinc dust in an alkaline medium.
[Ar-N=N-Ar] + 2e⁻ + 2H⁺ → Ar-NH-NH-Ar
The resulting hydrazobenzene, 2-Amino[1,1'-hydrazobis(naphthalene)], is a distinct chemical entity with its own characteristic reactivity, which can include rearrangement reactions or oxidation back to the azo compound.
Photochemical Transformations and Photoisomerization Dynamics
Like other azobenzenes, 2-Amino[1,1'-azobisnaphthalene] is expected to exhibit photochromism, undergoing a reversible isomerization between its more stable trans (E) isomer and the less stable cis (Z) isomer upon irradiation with light of specific wavelengths.
The trans isomer typically absorbs light at a shorter wavelength (π-π* transition), leading to its conversion to the cis isomer. The cis isomer can then be converted back to the trans form by irradiation at a longer wavelength (n-π* transition) or by thermal relaxation in the dark.
cis-trans Photoisomerization Quantum Yields and Kinetics
The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the number of molecules isomerized per photon absorbed. The kinetics of the thermal back-reaction from cis to trans follows first-order kinetics.
For azobenzene derivatives, the quantum yields for trans-to-cis isomerization (Φt→c) are typically in the range of 0.1-0.3, while those for cis-to-trans isomerization (Φc→t) are often higher, around 0.4-0.6. The half-life of the thermal back-isomerization can range from milliseconds to days depending on the substitution and the environment.
Table 2: Representative Photoisomerization Data for Azobenzene Derivatives in Solution
| Compound | λmax (trans, nm) | λmax (cis, nm) | Φt→c (at λirr) | Half-life of thermal back-reaction |
| Azobenzene | ~320 | ~430 | 0.11 (313 nm) | ~ 48 hours |
| 4-Aminoazobenzene | ~385 | ~450 | 0.14 (365 nm) | ~ 10 minutes |
| 2-Amino[1,1'-azobisnaphthalene] (Predicted) | Red-shifted vs. Azobenzene | Red-shifted vs. Azobenzene | Data not available | Likely shorter than unsubstituted azobisnaphthalene |
Note: Data is for representative compounds and can vary with solvent and temperature. Specific data for 2-Amino[1,1'-azobisnaphthalene] is not available.
Influence of Substituents on Photochromic Behavior
Substituents have a profound effect on the photochromic properties of azobenzenes.
Amino Group: The electron-donating amino group causes a bathochromic (red) shift in the π-π* absorption band of the trans isomer. This can lead to an overlap between the π-π* and n-π* transitions, which can affect the efficiency of isomerization. Amino groups also tend to accelerate the thermal cis-to-trans relaxation.
Naphthalene Rings: The extended π-system of the naphthalene rings, compared to benzene, will also cause a red-shift in the absorption spectra. The larger size of the naphthalene moieties may also introduce steric effects that could influence the geometry and stability of the cis isomer and the kinetics of isomerization.
Acid-Base Chemistry and Protonation Equilibria of the Amino Group
The amino group in 2-Amino[1,1'-azobisnaphthalene] can act as a Brønsted-Lowry base, accepting a proton to form an ammonium (B1175870) cation. This protonation is an equilibrium process, the position of which is dependent on the pH of the solution.
[Ar-NH₂] + H⁺ ⇌ [Ar-NH₃]⁺
The basicity of the amino group is quantified by its pKa value, which is the pH at which the concentrations of the protonated and unprotonated forms are equal. The pKa of the amino group in 2-Amino[1,1'-azobisnaphthalene] will be influenced by the electron-withdrawing effect of the azo-bisnaphthalene system, which tends to decrease the basicity (lower the pKa) compared to a simple aminonaphthalene.
Protonation can also have a significant impact on the electronic and photochemical properties of the molecule. Protonation of the amino group can alter the absorption spectrum and may influence the photoisomerization behavior. Furthermore, the azo group itself can be protonated under strongly acidic conditions, leading to the formation of an azonium ion, which has distinct spectroscopic and reactive properties.
Table 3: Representative pKa Values for Amino Groups in Aromatic Compounds
| Compound | pKa of the Amino Group |
| Aniline | 4.6 |
| 2-Naphthylamine (B18577) | 4.16 |
| 4-Aminoazobenzene | 2.78 |
| 2-Amino[1,1'-azobisnaphthalene] (Predicted) | Likely < 4.16 |
Note: The pKa value for 2-Amino[1,1'-azobisnaphthalene] is predicted to be lower than that of 2-naphthylamine due to the electron-withdrawing effect of the azo-naphthalene moiety.
Electrophilic and Nucleophilic Reactions at the Naphthalene Rings
The reactivity of 2-Amino[1,1'-azobisnaphthalene] towards electrophilic and nucleophilic attack is governed by the electronic properties of the constituent functional groups—the amino group (-NH₂) and the azo group (-N=N-)—and their influence on the naphthalene ring systems. The interplay of these substituents dictates the regioselectivity and rate of these reactions.
The amino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com In the context of the 2-aminonaphthalene moiety, this would primarily be the 1- and 3-positions. Conversely, the azo group generally acts as a deactivating group due to its electron-withdrawing nature, making the naphthalene ring it is attached to less susceptible to electrophilic attack.
Naphthalene itself typically undergoes electrophilic substitution at the α-position (1-position) more readily than the β-position (2-position) due to the greater stability of the resulting carbocation intermediate. wordpress.comlibretexts.orgyoutube.com The presence of the amino group at the 2-position, however, strongly influences this preference.
In nucleophilic aromatic substitution, the electron-rich nature of the aminonaphthalene system generally makes it less reactive unless a suitable leaving group is present or the ring is activated by strongly electron-withdrawing groups. The azo linkage can enhance the susceptibility of the naphthalene rings to nucleophilic attack, particularly at positions ortho and para to the azo group. A derivative of 2-naphthylamine, chlornaphazine, is known to undergo nucleophilic substitution. wikipedia.org
Table 1: Predicted Reactivity towards Electrophiles and Nucleophiles
| Reaction Type | Reagent Type | Predicted Reactivity | Likely Position of Attack |
| Electrophilic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄) | High on the amino-substituted ring | 1- and 3-positions |
| Halogens (e.g., Br₂) | High on the amino-substituted ring | 1- and 3-positions | |
| Sulfonating agents (e.g., SO₃/H₂SO₄) | High on the amino-substituted ring | 1- and 3-positions | |
| Nucleophilic Substitution | Strong nucleophiles (e.g., -OH, -OR) | Low, unless activated | Positions activated by other groups |
Thermal Stability and Degradation Mechanisms
The thermal stability of 2-Amino[1,1'-azobisnaphthalene] is intrinsically linked to the strength of the bonds within its structure, particularly the C-N and N=N bonds of the azo linkage. Azo compounds, in general, are known to undergo thermal decomposition. doaj.orgresearchgate.net
The primary degradation pathway for many azo compounds involves the homolytic cleavage of the C-N bonds, leading to the extrusion of nitrogen gas (N₂) and the formation of aromatic radicals. doaj.orgresearchgate.net The presence of substituents on the aromatic rings can significantly influence the temperature at which this degradation occurs. Electron-donating groups, such as the amino group, can affect the stability of the phenyl-nitrogen bond. researchgate.net
The degradation of 2-Amino[1,1'-azobisnaphthalene] is expected to proceed through the following key steps:
Initiation: Thermal energy induces the cleavage of the C-N bonds connecting the naphthalene rings to the azo group.
Nitrogen Extrusion: The unstable intermediate rapidly loses a molecule of dinitrogen (N₂), a thermodynamically favorable process.
Radical Recombination/Reaction: The resulting naphthyl radicals can then undergo a variety of reactions, including recombination to form binaphthyl species, or reaction with other molecules in the system.
Table 2: Potential Thermal Degradation Products
| Initial Compound | Condition | Major Degradation Products | Minor Degradation Products |
| 2-Amino[1,1'-azobisnaphthalene] | Inert atmosphere, high temperature | Nitrogen gas (N₂), Binaphthyl derivatives | Char, Complex nitrogenated aromatics |
Coordination Chemistry and Metal Complexation Studies
Ligand Properties of 2-Amino[1,1'-azobisnaphthalene]
The ligand properties of 2-Amino[1,1'-azobisnaphthalene] are primarily dictated by the presence and relative positions of the azo and amino nitrogen atoms. These groups contain lone pairs of electrons that can be donated to a metal center, forming coordinate bonds.
Azo ligands can coordinate to metal ions in several ways. The most common mode is through one of the nitrogen atoms of the azo bridge, acting as a monodentate ligand. However, the azo group can also act as a bridging ligand, coordinating to two different metal centers.
The introduction of an amino group, as in 2-Amino[1,1'-azobisnaphthalene], significantly enhances the coordinating ability of the ligand. The amino nitrogen can also act as a donor atom. This allows for the possibility of chelation, where both the amino nitrogen and one of the azo nitrogens bind to the same metal ion, forming a stable chelate ring. This bidentate coordination is a common feature in ligands containing both amino and azo functionalities. jocpr.comresearchgate.net For instance, studies on other amino-azo compounds have shown that they can act as bidentate ligands, coordinating through the amino nitrogen and one of the azo nitrogens. researchgate.net In some cases, depending on the steric and electronic environment, the ligand might still coordinate in a monodentate fashion through either the amino or the azo nitrogen. Furthermore, in polynuclear complexes, the ligand could potentially bridge two metal centers using both the amino and the azo groups.
The geometry of 2-Amino[1,1'-azobisnaphthalene] is conducive to forming a stable five- or six-membered chelate ring upon coordination with a transition metal ion. The formation of such chelate rings is entropically favored and leads to enhanced stability of the resulting metal complex, an effect known as the chelate effect.
Transition metals with partially filled d-orbitals, such as copper(II), nickel(II), cobalt(II), and zinc(II), are particularly well-suited to form complexes with such chelating ligands. jocpr.com The formation of these complexes is often accompanied by distinct color changes, providing a preliminary indication of complexation. The stability and geometry of the resulting chelate will depend on several factors, including the nature of the metal ion (size, charge, and preferred coordination number), the solvent system, and the presence of counter-ions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with amino-azo ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized to determine their stoichiometry, geometry, and electronic properties.
The stoichiometry of the metal-ligand adducts can vary, with common ratios being 1:1, 1:2, or even 2:1 (metal:ligand). researchgate.net For example, with a divalent metal ion (M²⁺), a 1:2 complex of the type [M(L)₂] might form, where L represents the bidentate 2-Amino[1,1'-azobisnaphthalene] ligand. In such cases, the metal ion would be coordinated to two ligand molecules.
The geometry of the resulting complex is determined by the coordination number of the metal ion and the nature of the ligands. For a coordination number of four, the geometry can be either square planar or tetrahedral. For a coordination number of six, an octahedral geometry is typically observed. researchgate.net For instance, Ni(II) complexes with similar ligands have been reported to adopt tetrahedral geometries, while Cu(II) complexes can be square planar. jocpr.com The specific geometry adopted is a fine balance of electronic and steric factors.
Table 1: Common Stoichiometries and Geometries of Transition Metal Complexes with Amino-Azo Ligands
| Metal Ion | Common Stoichiometry (Metal:Ligand) | Typical Geometry |
| Cu(II) | 1:1, 1:2 | Square Planar, Distorted Octahedral |
| Ni(II) | 1:1, 1:2 | Tetrahedral, Square Planar, Octahedral |
| Co(II) | 1:1, 1:2 | Tetrahedral, Octahedral |
| Zn(II) | 1:2 | Tetrahedral |
| Pd(II) | 1:2 | Square Planar |
| Pt(IV) | 1:2 | Octahedral |
This table is illustrative and based on findings for similar amino-azo ligands. jocpr.com
Spectroscopic techniques are invaluable for confirming the formation of metal complexes and elucidating their structure.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of an amino-azo ligand typically shows characteristic absorption bands in the UV and visible regions. The high-energy bands are usually assigned to π→π* transitions within the aromatic system, while the lower energy band in the visible region is attributed to the n→π* transition of the azo group. nih.gov Upon complexation, these bands often exhibit a shift (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths). uvt.ro This shift is a strong indication of the involvement of the azo or amino groups in coordination to the metal ion. Additionally, new absorption bands may appear in the visible region due to d-d transitions of the metal ion, the energies of which are dependent on the geometry of the complex. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying complexes of paramagnetic metal ions, such as Cu(II) and Mn(II). researchgate.net The EPR spectrum provides information about the oxidation state of the metal ion and the symmetry of its coordination environment. For example, the g-values obtained from the spectrum can help distinguish between different geometries like tetrahedral or square planar. uvt.ro
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)). Upon complexation, the chemical shifts of the protons and carbons near the coordinating atoms will be affected. For instance, the signal of the amino protons would be expected to shift or broaden upon coordination to a metal ion. nih.gov
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of the metal complexes are a direct consequence of the interaction between the metal ion and the ligand.
The electronic properties are largely determined by the nature of the metal-ligand bond and the resulting molecular orbitals. The interaction can lead to charge transfer transitions, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), which can give rise to intense colors.
The magnetic properties of the complexes depend on the number of unpaired electrons on the metal center. nih.gov Complexes with unpaired electrons are paramagnetic, and their magnetic susceptibility can be measured to determine the effective magnetic moment (µ_eff). This value can provide further insight into the geometry of the complex. jocpr.com For example, octahedral Ni(II) complexes typically have magnetic moments in the range of 2.9-3.4 B.M., while square planar Ni(II) complexes are diamagnetic (µ_eff = 0). Tetrahedral Co(II) complexes usually exhibit magnetic moments between 4.2 and 4.8 B.M. In some cases, magnetic coupling between two or more metal centers in a polynuclear complex can lead to antiferromagnetic or ferromagnetic interactions. jocpr.com
Table 2: Expected Magnetic Properties of Metal Complexes with Amino-Azo Ligands
| Metal Ion | d-electron configuration | Geometry | Expected Magnetic Moment (µ_eff, B.M.) |
| Co(II) | d⁷ | Tetrahedral | 4.2 - 4.8 |
| Co(II) | d⁷ | Octahedral (high spin) | 4.7 - 5.2 |
| Ni(II) | d⁸ | Tetrahedral | 3.5 - 4.2 |
| Ni(II) | d⁸ | Octahedral | 2.9 - 3.4 |
| Ni(II) | d⁸ | Square Planar | 0 (Diamagnetic) |
| Cu(II) | d⁹ | Square Planar/Tetrahedral | 1.7 - 2.2 |
Note: The expected magnetic moments are typical ranges and can vary based on specific ligand field effects and potential magnetic exchange interactions. jocpr.com
Redox Activity of Metal-Coordinated Azo Ligands
A significant feature of metal complexes containing azo ligands, such as PAN, is their rich redox chemistry. These complexes can undergo electron transfer reactions centered on either the metal ion or the "non-innocent" ligand itself. researchgate.netresearchgate.netmdpi.com The term "non-innocent" implies that the ligand's oxidation state is not fixed and can actively participate in the redox processes of the complex. researchgate.netmdpi.com
Cyclic voltammetry studies on ruthenium-PAN complexes have demonstrated this dual redox activity. For example, complexes like [Ru(trpy)(pan)]+ and [Ru(bpy)(pan)Cl] exhibit a reversible one-electron oxidation wave at positive potentials (relative to the standard calomel (B162337) electrode, SCE), which is assigned to the Ru(II) → Ru(III) couple. researchgate.net This metal-centered oxidation is a common feature in many transition metal complexes. nih.govyoutube.com
In addition to the metal-based redox process, these complexes also show reduction waves at negative potentials. These are attributed to the reduction of the coordinated ligands, specifically the azo group and the pyridyl or bipyridyl moieties. researchgate.net The ability of the azo group to accept electrons makes it a redox-active component of the ligand framework. scholaris.ca This ligand-based redox activity is crucial as it can modulate the electronic properties and reactivity of the metal center. researchgate.net
The interplay between metal- and ligand-centered redox events is a key aspect of their chemistry. The redox potential of the metal can be tuned by the nature of the coordinated ligands. Conversely, the redox activity of the ligand can be influenced by the metal ion it is coordinated to. This mutual electronic influence is fundamental to the applications of these complexes in catalysis and sensing.
Interactive Data Table: Electrochemical Data for Selected Ruthenium-PAN Complexes
| Complex | Oxidation (E1/2, V vs SCE) Ru(II)/Ru(III) | Reduction (Epc, V vs SCE) Ligand-based | Reference |
| [Ru(pan)2] | +0.65 | -0.98, -1.60 | researchgate.net |
| [Ru(trpy)(pan)]ClO4 | +0.98 | -0.80, -1.38, -1.57 | researchgate.net |
| [Ru(bpy)(pan)Cl] | +0.93 | -1.02, -1.62 | researchgate.net |
| [Ru(PPh3)2(pan)Cl] | +0.70 | -1.33 | researchgate.net |
Application of Metal Complexes in Catalysis and Sensing (academic focus)
The unique coordination and redox properties of metal complexes with amino-azo naphthalene (B1677914) ligands have led to their exploration in various academic applications, particularly in catalysis and chemical sensing.
Catalysis:
The ability of the metal center and the redox-active ligand to participate in electron transfer reactions makes these complexes promising catalysts for a range of chemical transformations. researchgate.net For instance, aminophenol-based ligands, which share structural and electronic similarities with PAN, have been shown to be effective in homogeneous catalysis, including small molecule activation and C-H amination reactions. The ligand can act as an electron reservoir, facilitating substrate transformations at the metal center. In some catalytic cycles involving palladium complexes with aminophenol-type ligands, single electron transfer (SET) from the ligand to the substrate has been observed, highlighting the active role of the redox-noninnocent ligand.
While specific catalytic applications of 2-Amino[1,1'-azobisnaphthalene] are not extensively documented, the principles derived from related systems are applicable. The development of catalysts for reactions like the oxidation of hydrocarbons and alcohols often involves metal complexes with redox-active ligands. researchgate.net The capacity of these complexes to exist in multiple stable or accessible oxidation states is key to their catalytic function. nih.gov For example, manganese-based catalysts are noted for their multiple valence states and excellent redox performance in oxidation reactions. mdpi.com
Sensing:
A more prominent application of amino-azo naphthalene metal complexes, particularly those of PAN, is in the field of analytical chemistry as chromogenic sensors for metal ions. guidechem.comresearchgate.net The formation of a metal-PAN complex is often accompanied by a distinct color change, which can be used for the spectrophotometric determination of various metal ions. guidechem.comresearchgate.net
PAN is a versatile reagent that forms colored complexes with a multitude of metal ions such as zinc, copper, manganese, and palladium. guidechem.comosti.govresearchgate.net This property allows for its use in the quantitative analysis of these metals in various samples. The selectivity of the sensor can be enhanced by controlling the pH of the solution and by using masking agents to prevent interference from other ions. researchgate.net For example, PAN has been employed for the in-situ measurement of dissolved manganese in aquatic systems, demonstrating its practical utility in environmental monitoring. researchgate.net The sensing mechanism relies on the change in the electronic structure of the PAN ligand upon coordination to the metal ion, which alters its light absorption properties and results in a visible color change.
In-depth Analysis Reveals Scant Research on 2-Amino[1,1'-azobisnaphthalene] in Advanced Functional Materials
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research and application data for the chemical compound 2-Amino[1,1'-azobisnaphthalene] within the realms of advanced functional materials, including organic electronics, photoresponsive systems, and supramolecular assemblies.
While the constituent chemical moieties—aminonaphthalene and azobenzene (B91143)—are individually well-studied and known to be key components in a variety of functional materials, the specific isomer 2-Amino[1,1'-azobisnaphthalene] does not appear to be a common subject of investigation.
For context, related but distinct compounds have been explored for similar applications:
Aminonaphthalene derivatives are utilized in the synthesis of dyes, fluorescent probes, and as precursors for various organic electronic materials. Their electronic properties can be tuned by the position of the amino group and other substituents on the naphthalene core.
Azobenzene derivatives are renowned for their photochromic properties, undergoing reversible cis-trans isomerization upon exposure to light. This characteristic makes them fundamental building blocks for light-responsive materials, such as photo-switchable polymers, light-driven actuators, and optical data storage systems.
Amino-substituted azobenzenes have been investigated for their unique combination of redox activity and photo-switchability, finding potential use in molecular electronics and sensing applications.
However, the specific linkage and substitution pattern of "2-Amino[1,1'-azobisnaphthalene]" appears to be a critical factor that has not been explored in the available scientific literature. The absence of data makes it impossible to provide any specific research findings, data tables, or detailed discussion on its charge transport properties, photoconductivity, integration into polymer matrices, or its ability to form self-assembled monolayers as requested.
It is possible that this specific compound is novel, has not yet been synthesized, or its properties have not been characterized for the applications . Further research and synthesis of 2-Amino[1,1'-azobisnaphthalene] would be required to ascertain its potential and to generate the specific data necessary to evaluate its utility in advanced functional materials.
Applications in Advanced Functional Materials Research
Supramolecular Assemblies and Self-Assembled Monolayers (SAMs)
Non-Covalent Interactions in Crystal Engineering
Crystal engineering relies on the predictable control of intermolecular interactions to design and synthesize solid-state structures with desired properties. For a molecule like 2-Amino[1,1'-azobisnaphthalene], several non-covalent interactions would be expected to play a crucial role in its crystal packing:
π-π Stacking: The large, electron-rich naphthalene (B1677914) rings would likely lead to strong π-π stacking interactions, a common and powerful tool for organizing aromatic molecules in the solid state. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would significantly influence the material's electronic properties.
Hydrogen Bonding: The presence of the amino (-NH2) group introduces the possibility of hydrogen bonding. This group can act as a hydrogen bond donor, forming N-H···N or N-H···π interactions, which are highly directional and can be used to guide the assembly of molecules into specific architectures, such as sheets or chains.
The interplay of these interactions would determine the final crystal structure and, consequently, the material's bulk properties.
Surface Adsorption and Self-Organization
The ability of molecules to adsorb and self-organize on surfaces is fundamental to the development of molecular electronics and sensors. 2-Amino[1,1'-azobisnaphthalene] would be expected to exhibit interesting surface phenomena:
Adsorption on Conductive and Semiconductive Surfaces: The aromatic naphthalene units could facilitate strong adsorption onto surfaces like gold, graphite, or transition metal dichalcogenides through π-surface interactions. The amino group could also play a role in anchoring the molecule to specific surface sites.
Self-Assembled Monolayers (SAMs): By analogy with other azobenzene (B91143) derivatives, it is conceivable that 2-Amino[1,1'-azobisnaphthalene] could form ordered self-assembled monolayers on various substrates. The orientation of the molecules within the SAM would be influenced by the balance between intermolecular forces and molecule-substrate interactions. The photoisomerization of the azo group could then be used to reversibly alter the properties of the monolayer, such as its wettability or conductivity.
Chemosensors and Molecular Switches for Academic Exploration
The unique combination of a photoresponsive unit and a signaling moiety (the aminonaphthalene group) makes 2-Amino[1,1'-azobisnaphthalene] a hypothetical candidate for the development of chemosensors and molecular switches.
Design Principles for Analyte Recognition
The design of a chemosensor based on this molecule would involve incorporating a recognition site for a specific analyte. The amino group could serve as a binding site for metal ions or anions through coordination or hydrogen bonding. Furthermore, the naphthalene rings could participate in host-guest interactions with other aromatic molecules. The binding event would then need to be transduced into a measurable signal.
Luminescence and Colorimetric Sensing Mechanisms
The aminonaphthalene moiety is known to be fluorescent. The sensing mechanism could be based on several principles:
Photoinduced Electron Transfer (PET): In the free state, the fluorescence of the aminonaphthalene group might be quenched by the azobenzene unit through PET. Upon binding of an analyte to the amino group, the electronic properties of the molecule could be altered, disrupting the PET process and leading to a "turn-on" fluorescent response.
Intramolecular Charge Transfer (ICT): The binding of an analyte could modulate the ICT character of the molecule, leading to a shift in its absorption or emission wavelength, which could be detected as a colorimetric or ratiometric fluorescent change.
Conformational Switching: The photoisomerization of the azobenzene group from the trans to the cis form induces a significant change in the molecule's geometry. This change could be used to modulate the binding affinity for an analyte or to alter the distance between a fluorophore and a quencher, thereby creating a light-gated sensor.
Dye Sensitization for Energy Conversion Systems (academic research)
Azobenzene derivatives have been explored as dyes in dye-sensitized solar cells (DSSCs). The performance of such dyes depends on their ability to absorb light, inject electrons into a semiconductor (like TiO2), and be regenerated by an electrolyte.
For 2-Amino[1,1'-azobisnaphthalene], the following characteristics would be relevant for its potential use in DSSCs:
Light Absorption: The extended π-conjugation provided by the azobisnaphthalene system would likely result in strong absorption in the visible region of the electromagnetic spectrum, a prerequisite for an efficient solar cell dye.
Electron Injection: The amino group can act as an electron-donating group, which could facilitate the injection of photoexcited electrons from the dye's excited state into the conduction band of the semiconductor. The naphthalene rings would also contribute to the electronic coupling with the semiconductor surface.
Photoisomerization Effects: The reversible photoisomerization of the azo group could potentially be used to modulate the performance of the solar cell. For example, the different isomers might have different absorption spectra or electron injection efficiencies. However, this could also introduce instability into the device.
Derivatization Strategies and Structure Property Relationships
Modification of the Amino Group for Tailored Functionality
The primary amino group in 2-Amino[1,1'-azobisnaphthalene] serves as a versatile handle for introducing a wide array of functional moieties. These modifications can significantly alter the molecule's solubility, reactivity, and intermolecular interactions.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The reaction of the amino group with acylating agents, such as acid chlorides or anhydrides, yields N-acyl derivatives. This transformation is a common strategy to modify the electronic properties of the amino group by introducing an electron-withdrawing acyl substituent. The synthesis of N-acyl-α-amino ketones and 1,3-oxazole derivatives from N-acyl-α-amino acids has been reported, highlighting the utility of acylation in creating precursors for more complex structures. yu.edu.jo The resulting amide bond can influence the planarity of the molecule and its ability to participate in hydrogen bonding.
Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. This modification introduces alkyl chains that can enhance the solubility of the compound in organic solvents and influence its steric bulk. sci-hub.seresearchgate.net Copper-catalyzed N-alkylation has emerged as a versatile method for coupling a wide range of N-nucleophiles with alkyl bromides under mild, visible-light-induced conditions. nih.gov Furthermore, direct N-alkylation of α-amino acid esters and amides using alcohols has been achieved with high retention of stereochemistry, offering an atom-economical and base-free approach. researchgate.net The synthesis of N-methyl-amino acids is a particularly well-studied area, with methods like the use of sodium hydride and methyl iodide being broadly applied. monash.edu
Sulfonylation: The reaction of the amino group with sulfonyl chlorides, such as benzenesulfonyl chloride, leads to the formation of sulfonamides. youtube.com This derivatization introduces a sulfonyl group, which is a strong electron-withdrawing group and can significantly impact the electronic and acidic properties of the parent amine. The synthesis of sulfonamide derivatives of various amines has been explored for their potential as cholinesterase inhibitors and other biologically active compounds.
Formation of Schiff Bases and Imines
The condensation reaction between the primary amino group of 2-Amino[1,1'-azobisnaphthalene] and carbonyl compounds, such as aldehydes and ketones, results in the formation of Schiff bases or imines. uobabylon.edu.iqprimescholars.comrsisinternational.org This reaction is a straightforward and efficient way to introduce a wide variety of substituents onto the nitrogen atom, thereby modulating the electronic and steric properties of the molecule. The synthesis of Schiff bases can be catalyzed by acids or bases and can be performed under various conditions, including microwave irradiation for rapid and efficient synthesis. primescholars.com The resulting C=N double bond in the imine is a key structural feature that can influence the molecule's conjugation and coordination chemistry. yu.edu.jo
Substitution on Naphthalene (B1677914) Rings for Electronic and Steric Tuning
In addition to modifying the amino group, the naphthalene rings of 2-Amino[1,1'-azobisnaphthalene] provide a canvas for introducing various substituents. These substitutions can be strategically employed to tune the electronic and steric properties of the entire molecule, thereby influencing its absorption spectra, redox potentials, and intermolecular packing.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitro, cyano) onto the naphthalene rings can significantly alter the electron density distribution within the π-system. These modifications have a profound effect on the molecule's photophysical properties, such as its absorption and emission wavelengths. For instance, the synthesis and structure-activity relationships of 2-amino-1-aroylnaphthalene and 2-hydroxy-1-aroylnaphthalenes have been investigated, demonstrating how substituents on the aroyl ring influence their biological activity. rsc.orgresearchgate.netnih.gov
Halogenation and Nitration Studies
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the naphthalene rings is another strategy to modify the electronic properties and reactivity of 2-Amino[1,1'-azobisnaphthalene]. Halogenation can influence the molecule's lipophilicity and its potential for forming halogen bonds, which can direct crystal packing and intermolecular interactions.
Nitration: Nitration of aromatic compounds is a classic electrophilic substitution reaction that introduces a nitro group onto the aromatic ring. masterorganicchemistry.comdocbrown.info The nitro group is a strong electron-withdrawing group and can significantly alter the electronic properties of the naphthalene system. The nitration of naphthalene itself has been studied with various nitrating agents, leading to different isomer ratios. nih.govrsc.org While specific studies on the nitration of 2-Amino[1,1'-azobisnaphthalene] are not extensively documented in the provided results, the general principles of aromatic nitration suggest that the position of nitration would be influenced by the directing effects of the existing amino and azo groups. The use of N-nitrosaccharin has been reported as a mild and efficient reagent for the nitration of arenes and heteroarenes. nih.gov
Synthesis of Polymeric Derivatives for Material Applications
The bifunctional nature of 2-Amino[1,1'-azobisnaphthalene] makes it an attractive monomer for the synthesis of novel polymers. The amino group can be utilized for polymerization reactions, leading to the incorporation of the photoresponsive azobisnaphthalene unit into the polymer backbone or as a pendant group. These polymers are of interest for applications in optical data storage, liquid crystal displays, and other photoresponsive materials.
The synthesis of polymers containing azo and azomethine groups has been reviewed, highlighting various synthetic methods and the properties of the resulting materials. primescholars.com Porous organic polymers based on metallated azo-naphthalene diimide have been synthesized and shown to be efficient electrocatalysts for water oxidation. rsc.org Furthermore, naphthalene-based polyaminal-linked porous polymers have demonstrated high efficacy in the uptake of CO2 and heavy metals. nih.gov The copolymerization of polymerizable azo-naphthols with vinyl monomers like styrene (B11656) has also been reported, resulting in colored polymers with the pigment chemically attached to the polymer chain. sci-hub.se While direct polymerization of 2-Amino[1,1'-azobisnaphthalene] derivatives is not extensively detailed in the provided search results, the synthesis of polymers from structurally related amino acids and other functional monomers provides a basis for potential polymerization strategies. nih.govupc.edumdpi.com
Exploration of Isomeric Forms and Their Differential Properties
The photochromic nature of azobenzenes is a direct consequence of this E/Z isomerism. iris-biotech.de Irradiation with light of an appropriate wavelength can induce a reversible transformation between the two isomers. The absorption spectra of the trans and cis isomers are distinct; the trans isomer typically exhibits a strong π-π* transition in the UV region and a weaker n-π* transition at longer wavelengths, while the cis isomer shows a red-shifted n-π* transition. nih.gov The specific wavelengths for isomerization and the photostationary state (the equilibrium mixture of isomers under irradiation) are sensitive to the substitution pattern on the aromatic rings. For 2-Amino[1,1'-azobisnaphthalene], the position of the amino group and the fusion of the naphthalene rings are expected to significantly influence these photochemical properties.
Beyond the E/Z isomerism of the azo bridge, constitutional isomerism is also a key factor. The position of the amino group on the naphthalene ring is fixed at the 2-position in the named compound. However, the linkage of the azo group to the naphthalene rings can vary. The designation "[1,1'-azobisnaphthalene]" implies that the azo group connects the two naphthalene moieties at their respective 1 and 1' positions. Different constitutional isomers would arise if the azo linkage were at other positions, for example, creating 2-Amino[1,2'-azobisnaphthalene] or 2-Amino[2,2'-azobisnaphthalene]. These isomers would likely exhibit different electronic communication between the naphthalene rings and, consequently, different absorption spectra, redox potentials, and chemical reactivity.
Furthermore, atropisomerism could be possible if rotation around the C-N bonds connecting the naphthalene rings to the azo group is sterically hindered. This would lead to non-superimposable, chiral conformers. The presence of bulky substituents near the azo linkage would enhance the likelihood of stable atropisomers.
The differential properties of these isomers can be exploited for various applications. The photo-switchable nature of the E/Z isomers is fundamental to the design of molecular switches and light-responsive materials. iris-biotech.de The distinct spectroscopic signatures of constitutional isomers allow for their analytical differentiation and are a direct reflection of their unique electronic structures.
| Isomer Type | Structural Feature | Key Differentiating Properties |
| E/Z Isomerism | Geometry around the N=N double bond | Absorption spectra, dipole moment, thermal stability, photochemical reactivity |
| Constitutional Isomerism | Connectivity of the azo group to the naphthalene rings | Electronic communication between rings, absorption spectra, redox potentials |
| Atropisomerism | Hindered rotation around C-N bonds | Chirality, optical activity |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Rational Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. wikipedia.org These models are instrumental in the rational design of new molecules with desired characteristics, as they can predict the properties of yet-to-be-synthesized compounds, thereby saving significant time and resources.
For the rational design of 2-Amino[1,1'-azobisnaphthalene] derivatives, QSAR and QSPR studies would be invaluable. The process begins with the generation of a dataset of structurally related molecules and their experimentally determined properties of interest. These properties could include, for example, absorption maxima, photoisomerization quantum yields, thermal relaxation rates of the cis isomer, or a specific biological activity.
The next step involves the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors numerically represent various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular volume and surface area.
Electronic descriptors: Quantifying the electronic properties, such as dipole moment, partial charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Physicochemical descriptors: Including parameters like logP (a measure of lipophilicity) and molar refractivity.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that best correlates the descriptors with the observed property. mdpi.com
For 2-Amino[1,1'-azobisnaphthalene] derivatives, a QSPR model could be developed to predict the wavelength of maximum absorption (λmax). The model might reveal, for instance, that λmax is strongly correlated with the HOMO-LUMO energy gap and the planarity of the molecule. Such a model would enable the in silico design of new derivatives with tailored colors by systematically modifying the structure to influence these key descriptors. For example, introducing substituents that decrease the HOMO-LUMO gap would be predicted to red-shift the absorption spectrum. acs.org
Similarly, a QSAR model could be constructed to predict the mutagenic or carcinogenic potential of different derivatives, a known concern for some aromatic amines. nih.govnih.govoup.com By identifying the structural features that contribute to toxicity, it would be possible to design safer alternatives.
The predictive power of QSAR/QSPR models is highly dependent on the quality and diversity of the initial dataset and rigorous validation procedures. mdpi.com A well-validated model can serve as a reliable guide for prioritizing synthetic targets and accelerating the discovery of new functional materials and bioactive compounds based on the 2-Amino[1,1'-azobisnaphthalene] scaffold.
| Descriptor Class | Examples | Relevance to 2-Amino[1,1'-azobisnaphthalene] |
| Topological | Connectivity indices, Wiener index | Correlates with molecular size and shape, influencing physical properties. |
| Geometrical | Molecular surface area, Volume | Relates to solubility and potential for intermolecular interactions. |
| Electronic | HOMO/LUMO energies, Dipole moment | Crucial for predicting spectroscopic properties, reactivity, and photoisomerization. |
| Physicochemical | LogP, Molar refractivity | Important for understanding solubility, membrane permeability, and biological interactions. |
Future Research Directions and Emerging Opportunities
Exploration of Bio-inspired Architectures (academic)
The future of materials science is increasingly looking to nature for inspiration. The amino group in 2-Amino[1,1'-azobisnaphthalene] provides a crucial anchor point for developing complex, bio-inspired architectures through self-assembly. Research is moving towards utilizing noncovalent interactions like hydrogen bonding and π–π stacking, similar to how proteins and peptides form highly ordered functional structures. researchgate.net The chirality of amino acids, for instance, is known to control the geometry and handedness of supramolecular organizations. researchgate.net Future work could involve co-assembling 2-Amino[1,1'-azobisnaphthalene] with chiral amino acids to engineer highly ordered, piezoelectric crystalline assemblies with unique electromechanical properties. researchgate.net
This approach mimics natural systems' ability to create complex and functional structures from simple building blocks. researchgate.net By leveraging the amino functionality, researchers can create modular fibrous structures inspired by biological designs like bird nests or cocoons, which offer high strength-to-weight ratios and resilience. researchgate.net The goal is to move beyond simple, repetitive structures and create materials with hierarchical organization and emergent properties, guided by the principles of biological design. researchgate.netphotoscience.pl
Integration into Hybrid Organic-Inorganic Materials
A significant area of opportunity lies in the creation of hybrid organic-inorganic materials incorporating 2-Amino[1,1'-azobisnaphthalene]. According to the International Union of Pure and Applied Chemistry (IUPAC), a hybrid material consists of an intimate mixture of inorganic and organic components interpenetrating on a scale of less than 1 micrometer. rsc.org These materials can be classified based on the nature of the interaction between the phases: Class I involves weak interactions like van der Waals or hydrogen bonds, while Class II features strong covalent bonds between the organic and inorganic components. rsc.org
The integration of 2-Amino[1,1'-azobisnaphthalene] into inorganic frameworks such as silica (B1680970), zeolites, or metal-organic frameworks (MOFs) could yield novel functional materials. For instance, embedding the molecule within the pores of a transparent silica matrix could lead to robust, photo-switchable solid-state devices. The amino group can be used to covalently graft the molecule onto the inorganic support, creating a Class II hybrid with enhanced stability. Such hybrid systems could combine the photochromic switching of the azonaphthalene unit with the catalytic, electronic, or structural properties of the inorganic host. usm.eduresearchgate.net The result could be materials with tunable porosity for applications like light-controlled gas capture and release. unimib.it
| Inorganic Host | Integration Strategy | Potential Functionality |
|---|---|---|
| Mesoporous Silica | Covalent grafting via amino group (Class II) | Photo-controlled release of guest molecules |
| Metal-Organic Framework (MOF) | Inclusion as a guest molecule (Class I) | Light-modulated gas sorption and separation |
| Gold Nanoparticles | Surface functionalization (Class II) | Plasmon-enhanced photoswitching |
| Polyoxometalates (POMs) | Electrostatic assembly (Class I) | Bifunctional electrocatalytic and photochromic systems |
Development of Advanced Characterization Techniques for Dynamic Processes
Understanding and optimizing the function of 2-Amino[1,1'-azobisnaphthalene]-based systems requires advanced techniques capable of monitoring its rapid structural changes in real-time. The photoisomerization of the azo group is an ultrafast process, occurring on timescales from femtoseconds to picoseconds. acs.orgnumberanalytics.com
Future research will heavily rely on time-resolved spectroscopy to unravel these complex dynamics. numberanalytics.com Techniques like ultrafast transient absorption spectroscopy can track the excited-state dynamics following light absorption, revealing the pathways and yields of the trans-to-cis isomerization. acs.orgrsc.org Time-resolved fluorescence spectroscopy is a complementary technique for studying these ultrafast processes. acs.org
Furthermore, there is a growing need for in-situ monitoring techniques to observe how the molecule behaves within a material or device under operational conditions. frontiersin.org Methods like in-situ circular dichroism could monitor conformational changes during aggregation processes in real-time. nih.gov For solid-state systems, techniques such as electron paramagnetic resonance (EPR) spectroscopy and surface-enhanced Raman spectroscopy (SERS) show great potential for detecting subtle changes in molecular ordering and identifying reaction intermediates during the switching process. researchgate.netjos.ac.cn
Computational Design of Novel Azonaphthalene-Based Systems
Computational chemistry is an indispensable tool for accelerating the discovery of new molecular switches with tailored properties. By modeling molecules in silico, researchers can predict their behavior and prioritize synthetic efforts. Future research will use computational methods to design novel derivatives of 2-Amino[1,1'-azobisnaphthalene] with optimized characteristics. researchgate.net
Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to calculate absorption spectra and explore the potential energy surfaces of the ground and excited states. dtu.dkacs.org This allows for a deep understanding of the factors that govern the photoisomerization process. researchgate.netdtu.dk For larger, more complex systems, reactive force fields like ReaxFF are being developed to simulate photochemical reactions, including bond-breaking and formation, in large-scale molecular assemblies. aip.org These simulations can predict quantum yields and isomerization pathways, providing crucial insights for designing more efficient molecular machines. aip.org This computational pre-screening allows for the rational design of azonaphthalene-based systems with specific absorption wavelengths, thermal stabilities, and switching efficiencies.
| Computational Method | Application for Azonaphthalene Systems |
|---|---|
| Density Functional Theory (DFT) | Calculating ground state geometries and energies. |
| Time-Dependent DFT (TD-DFT) | Predicting UV-Vis absorption spectra and excited state properties. acs.org |
| RASPT2 | Accurate modeling of multidimensional potential energy surfaces for photoisomerization dynamics. acs.orgpolimi.it |
| Reactive Force Fields (ReaxFF) | Simulating large-scale photodynamics and predicting quantum yields in complex environments. aip.org |
| Molecular Dynamics (MD) | Simulating the behavior of molecules in solution or within a material matrix. dtu.dk |
Sustainability Aspects in Synthesis and Application (academic)
As with all chemical technologies, the future development of 2-Amino[1,1'-azobisnaphthalene] and its applications must consider environmental sustainability. This involves a two-pronged approach: greening the synthesis and designing for a sustainable life cycle.
Traditional synthesis of azo compounds often involves harsh conditions and toxic reagents. Future academic research will focus on developing greener synthetic routes. pandawainstitute.com This includes solvent-free methods, such as grinding reactants with a solid acid catalyst at room temperature, which has been shown to be an efficient and environmentally benign approach for producing azo dyes. researchgate.netrsc.org The use of electrosynthesis with recyclable catalysts also presents a promising, environmentally friendly strategy for creating azo linkages under mild conditions. acs.org
Q & A
Q. What are the optimal synthetic routes for 2-amino[1,1'-azobisnaphthalene], and how can reaction yields be maximized?
The synthesis typically involves coupling naphthalene derivatives with diazonium salts or using o-aminostyrenes as precursors. A modified procedure from the synthesis of 2-aminostyrenes (via BF₃-catalyzed reactions) can be adapted, where stoichiometric control of boron trifluoride and temperature (0–6°C) minimizes side reactions . For azo bond formation, coupling under inert atmospheres with catalytic Cu(I) improves yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. What analytical techniques are recommended for characterizing 2-amino[1,1'-azobisnaphthalene]?
- UV-Vis Spectroscopy : Confirm π→π* transitions of the azo group (λmax ~400–500 nm) and compare with computational TD-DFT/COSMO solvent models .
- HPLC : Use a C18 reverse-phase column with acetonitrile/water (70:30) mobile phase for purity assessment .
- NMR : Analyze aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.5–6.5 ppm) in DMSO-d₆ to verify structure .
Q. How should environmental contamination of 2-amino[1,1'-azobisnaphthalene] be monitored?
Prepare standard solutions (e.g., 100 μg/mL in dichloromethane) and use GC-MS with a DB-5MS column. Quantify via internal standards like phenol-d₆ or 2-fluorophenol, as validated for naphthalene derivatives .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in electronic spectra and experimental data?
Apply time-dependent density functional theory (TD-DFT) with COSMO solvation models to predict absorption maxima. Compare calculated excitation energies (e.g., ~2.5–3.0 eV) with experimental UV-Vis data. Discrepancies >10 nm may indicate aggregation effects or solvent polarity mismatches, requiring re-evaluation of solvent parameters .
Q. What mechanistic insights explain catalytic activity in 2-amino[1,1'-azobisnaphthalene] derivatives?
Studies on Rh-catalyzed enantioselective hydrogenation of β-amino acids suggest that the azo group acts as a directing moiety, stabilizing transition states via π-π interactions. Kinetic isotope effects (KIEs) and DFT calculations can validate proposed mechanisms .
Q. How do structural modifications impact biological activity (e.g., antifungal properties)?
Introduce substituents (e.g., nitro, methoxy) at the naphthalene rings and test against Aspergillus niger or Helminthosporium oryzae. Structure-activity relationships (SAR) show that electron-withdrawing groups enhance fungicidal activity by ~30% (EC₅₀ ≤50 μM), likely via membrane disruption .
Data Contradiction & Methodological Challenges
Q. How to address discrepancies in toxicological data for naphthalene-based compounds?
Q. What strategies resolve conflicting spectral data in impurity analysis?
Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers. For example, cross-peaks between amine protons and adjacent carbons confirm substitution patterns, reducing ambiguity from overlapping signals in 1D spectra .
Method Optimization Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
